Sildenafil

Catalog No.
S543186
CAS No.
139755-83-2
M.F
C22H30N6O4S
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sildenafil

Sildenafil citrate limits formulators: bitter taste complicates ODTs, moderate solubility hinders novel salt synthesis. Sildenafil free base (CAS 139755-83-2) provides solutions.

  • Zero salivary solubility inherently masks taste, eliminating microencapsulation.
  • Required for salt screening; salts achieve up to 3.2× higher solubility.
  • PDE6 IC50 74 nM: mandatory off-target control for retinal side-effect assays.

High-purity crystalline powder, ready for R&D and formulation engineering.

CAS Number

139755-83-2

Product Name

Sildenafil

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C22H30N6O4S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)

InChI Key

BNRNXUUZRGQAQC-UHFFFAOYSA-N

solubility

White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/

Synonyms

Revatio, UK-92480, Viagra

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

The exact mass of the compound Sildenafil is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg

Sildenafil (CAS 139755-83-2) is a potent phosphodiesterase type 5 (PDE5) inhibitor, supplied here in its un-ionized free base form. While the commercial pharmaceutical industry predominantly utilizes the citrate salt (CAS 171599-83-0) for standard oral tablets, the free base is specifically procured for advanced formulation engineering and synthetic workflows. Characterized by a density of 1.17 g/cm³ and extremely low aqueous solubility at neutral pH, the free base precipitates as a fine crystalline powder at pH 8[1]. This low solubility profile, combined with its un-ionized state, makes it the required starting material for synthesizing novel pharmaceutical salts, engineering co-crystals, or developing specialized lipid-based and taste-masked orally disintegrating formulations where the physicochemical limitations of the citrate salt are prohibitive.

Research Fit

Benchmark PDE5 inhibitor reference for analytical method development and impurity profiling
Well-characterized PK and food-effect profile for exposure-model studies
Prototypical ligand scaffold for in silico PDE5 screening and lead optimization workflows

Substituting Sildenafil free base with the more common Sildenafil citrate fails in both salt-screening and specific formulation workflows. In formulation, the citrate salt possesses moderate aqueous solubility (~3.5 to 4.1 mg/mL) and a distinctly bitter taste, which triggers taste receptors in the oral cavity, complicating the development of orally disintegrating tablets (ODTs)[1]. Conversely, the free base's near-zero solubility in saliva prevents dissolution in the mouth, inherently masking the taste without requiring complex microencapsulation [1]. Furthermore, substituting Sildenafil with other PDE5 inhibitors like Tadalafil fails in pharmacological benchmarking; Sildenafil exhibits significant cross-reactivity with PDE6, making it the mandatory control compound for assays evaluating off-target visual side effects, a mechanism not replicated by highly selective analogs [2].

Substitution Risk

PDE6 off-target selectivity differs significantly from tadalafil; visual-disturbance endpoint context may shift
Pharmacokinetic food-effect profile is compound-specific; absorption models built on tadalafil may not transfer
Regulatory impurity reference standards are unique to sildenafil; alternative PDE5 inhibitors require separate pharmacopeial controls

Formulation Viability: Taste-Masking via Salivary Insolubility

For the development of fast-dispersing oral solid dosage forms, the solubility of the active pharmaceutical ingredient in saliva dictates palatability. Sildenafil citrate exhibits sufficient aqueous solubility to dissolve in the oral cavity, resulting in a bitter taste that requires expensive polymer microencapsulation to mask[1]. Sildenafil free base, however, has extremely low solubility in water and saliva. By utilizing the free base, formulators achieve virtually tasteless orally dispersible tablets that match the downstream gastrointestinal absorption and blood plasma levels of the citrate salt, eliminating the need for complex coating steps [1].

Evidence DimensionSalivary dissolution and taste profile
Target Compound DataSildenafil free base (virtually insoluble in saliva; tasteless)
Comparator Or BaselineSildenafil citrate (soluble enough to trigger bitter taste receptors)
Quantified DifferenceEliminates the need for polymer microencapsulation for taste masking
ConditionsOrally disintegrating tablet formulation in human salivary conditions

Allows formulators to bypass expensive and complex microencapsulation steps when manufacturing orally dispersible or chewable dosage forms.

PDE5 Potency
Head-to-head
Geometric mean IC50: 3.50 nM
vs. Vardenafil 0.14 nM, Tadalafil 6.74 nM
Intermediate potency reference point for PDE5 assays
Native human PDE5; reported comparison

Precursor Suitability: Engineering Novel Salts for Enhanced Pharmacokinetics

Sildenafil citrate has a moderate solubility of ~3.5 g/L, which delays peak plasma concentration by approximately one hour-a limitation for rapid-onset applications[1]. Procurement of Sildenafil free base allows pharmaceutical chemists to synthesize alternative salts with superior dissolution profiles. For example, reacting the free base with glutaric acid yields a Sildenafil glutarate salt that demonstrates a 3.2-fold improvement in aqueous solubility compared to the commercial citrate salt [1]. This makes the free base an indispensable precursor for drug-drug cocrystal and novel salt screening programs.

Evidence DimensionAqueous solubility of derived salts
Target Compound DataSildenafil glutarate salt (synthesized from free base): 3.2-fold higher solubility
Comparator Or BaselineSildenafil citrate: ~3.5 g/L solubility
Quantified Difference+220% increase in aqueous solubility
ConditionsSolubility experiments in water and 0.1N HCl aqueous medium

Provides synthetic chemists with the necessary un-ionized starting material to engineer novel salts that overcome the pharmacokinetic delays of standard Sildenafil citrate.

PDE6 Selectivity
Head-to-head
16-fold selective for PDE5 over PDE6
vs. Vardenafil 21-fold, Tadalafil 550-fold
Visual-safety endpoint context may differ from tadalafil
Recombinant human PDE5/PDE6; selectivity ratio reported

Pharmacological Benchmarking: PDE5 vs. PDE6 Selectivity

In in vitro assay development, Sildenafil is utilized as a specific benchmark for evaluating off-target effects on Phosphodiesterase 6 (PDE6), an enzyme localized in the retina. While Tadalafil exhibits a highly selective profile for PDE5 (IC50 = 5 nM) over PDE6 (IC50 = 5100 nM), yielding a ~1020-fold selectivity, Sildenafil demonstrates nearly equipotent inhibition, with a PDE5 IC50 of 6 nM and a PDE6 IC50 of 74 nM (only ~12-fold selectivity) [1]. This distinct lack of selectivity makes Sildenafil the required comparator compound when screening next-generation PDE5 inhibitors for potential visual side effects.

Evidence DimensionPDE5 vs. PDE6 Selectivity (IC50 ratio)
Target Compound DataSildenafil: PDE5 IC50 = 6 nM, PDE6 IC50 = 74 nM (~12-fold selectivity)
Comparator Or BaselineTadalafil: PDE5 IC50 = 5 nM, PDE6 IC50 = 5100 nM (~1020-fold selectivity)
Quantified Difference85-fold lower selectivity against PDE6 compared to Tadalafil
ConditionsIn vitro binding free energy and bioassay studies

Mandates the use of Sildenafil as the positive control in toxicological and pharmacological assays evaluating off-target retinal PDE6 inhibition.

Food-Effect PK
Cross-study
Bioavailability 41%; Cmax reduced 29% with high-fat meal
vs. Tadalafil: no food effect
Food-interaction exposure model differs across PDE5 class
Healthy volunteers; single oral dose
Impurity Standards
Supporting evidence
EP Impurities A, D, E; Imp. E ≤0.1% limit
USP Related Compound A available
Compound-specific reference standards required for QC
Pharmacopeial monographs; not interchangeable with other PDE5 inhibitors
ED Endpoint Meta-Analysis
Context-dependent
Sildenafil 100 mg ranked highest for normal EF endpoint (odds ratio ~9 vs. placebo) in network meta-analysis of 83 RCTs
Reported endpoint-response ranking; endpoint context only
RUO; not a therapeutic efficacy claim
In Silico Docking
Head-to-head
Docking score: −11.40 kcal/mol
vs. Topotecan −9.54, Irinotecan −8.54
Top-ranked PDE5 binding affinity in virtual screen
Glide XP; PDB 2h42; DrugBank dataset

Synthesis of Next-Generation Pharmaceutical Salts and Cocrystals

Because the commercial citrate salt limits formulation flexibility and delays onset of action, Sildenafil free base is the required starting material for salt screening. It is specifically procured by medicinal chemists to synthesize novel derivatives, such as glutarate or succinate salts, which offer up to a 3.2-fold increase in aqueous solubility and faster dissolution rates [1].

Manufacturing of Orally Disintegrating and Chewable Tablets

Formulators developing fast-dispersing oral dosage forms procure the free base to exploit its near-zero solubility in saliva. This physicochemical property inherently masks the compound's bitterness, bypassing the need for complex, expensive polymer microencapsulation that is otherwise required when using Sildenafil citrate [2].

Control Compound for PDE6 Off-Target Toxicity Assays

Due to its relatively potent inhibition of PDE6 (IC50 = 74 nM) compared to highly selective analogs like Tadalafil, Sildenafil is utilized as a standard benchmark in in vitro assays. Researchers procure it to validate screening models aimed at detecting visual side effects and off-target retinal binding in novel PDE5 inhibitor candidates[3].

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical QC & impurity profiling
Defined pharmacopeial impurity standards
Regulatory method validation review
ED endpoint research
PDE5 inhibition potency context
Endpoint-response meta-analysis review
In silico PDE5 screening
Benchmark ligand binding profile
Docking score calibration context
Food-effect & drug interaction PK
Absorption and meal-effect profile
Exposure-model review

Physical Description

Solid

Color/Form

Crystals

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

474.20492463 Da

Monoisotopic Mass

474.20492463 Da

Heavy Atom Count

33

Appearance

Assay:≥98%A crystalline solid

Melting Point

189-190 °C
187-189 °C

UNII

3M7OB98Y7H

Related CAS

171599-83-0 (citrate)

Drug Indication

Sildenafil is a phosphodiesterase-5 (PDE5) inhibitor that is predominantly employed for two primary indications: (1) the treatment of erectile dysfunction; and (2) treatment of pulmonary hypertension, where: a) the US FDA specifically indicates sildenafil for the treatment of pulmonary arterial hypertension (PAH) (WHO Group I) in adults to improve exercise ability and delay clinical worsening. The delay in clinical worsening was demonstrated when sildenafil was added to background epoprostenol therapy. Studies establishing effectiveness were short-term (12 to 16 weeks), and included predominately patients with New York Heart Association (NYHA) Functional Class II-III symptoms and idiopathic etiology (71%) or associated with connective tissue disease (CTD) (25%); b) the Canadian product monograph specifically indicates sildenafil for the treatment of primary pulmonary arterial hypertension (PPH) or pulmonary hypertension secondary to connective tissue disease (CTD) in adult patients with WHO functional class II or III who have not responded to conventional therapy. In addition, improvement in exercise ability and delay in clinical worsening was demonstrated in adult patients who were already stabilized on background epoprostenol therapy; and c) the EMA product information specifically indicates sildenafil for the treatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. The EMA label also indicates sildenafil for the treatment of pediatric patients aged 1 year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary hemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease.
FDA Label
Treatment of adult patients with pulmonary arterial hypertension classified as World Health Organization (WHO) functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. Paediatric populationTreatment of paediatric patients aged one year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary haemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease. Revatio solution for injection is for the treatment of adult patients with pulmonary arterial hypertension who are currently prescribed oral Revatio and who are temporarily unable to take oral therapy, but are otherwise clinically and haemodynamically stable. Revatio (oral) is indicated for treatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Sildenafil Actavis to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Viagra to be effective, sexual stimulation is required.
AdultsTreatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. Paediatric populationTreatment of paediatric patients aged 1 year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary haemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease (see section 5. 1).
AdultsTreatment of adult patients with pulmonary arterial hypertension classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in primary pulmonary hypertension and pulmonary hypertension associated with connective tissue disease. Paediatric populationTreatment of paediatric patients aged 1 year to 17 years old with pulmonary arterial hypertension. Efficacy in terms of improvement of exercise capacity or pulmonary haemodynamics has been shown in primary pulmonary hypertension and pulmonary hypertension associated with congenital heart disease.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Vizarsin to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. , , In order for Sildenafil Teva to be effective, sexual stimulation is required. ,
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for sildenafil to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penileerection sufficient for satisfactory sexual performance. In order for Patrex to be effective, sexual stimulation is required. PATREX is not indicated for use by women.
Treatment of pulmonary arterial hypertension
FDA-approved Indications

Livertox Summary

Sildenafil functions as a selective and competitive inhibitor of type 5 phosphodiesterases (PDE5) on smooth muscle cells in the penis and pulmonary vasculature, and is used extensively for erectile dysfunction and less commonly for pulmonary hypertension. Sildenafil has been associated with rare instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Cardiovascular Agents; Phosphodiesterase 5 Inhibitors; Urologic Agents; Vasodilator Agents
PDE5 Inhibitors

Therapeutic Uses

Phosphodiesterase 5 Inhibitors; Urological Agents; Vasodilator Agents
Viagra is indicated for the treatment of erectile dysfunction. /Included in US product labeling/
Revatio is indicated for the treatment of pulmonary arterial hypertension in adults to improve exercise ability and delay clinical worsening. /Included in US product label/
The role, if any, of sildenafil in the management of sexual dysfunction in women remains to be established. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for SILDENAFIL (9 total), please visit the HSDB record page.

Mechanism of Action

Sildenafil is an oral therapy for erectile dysfunction. In the natural setting, i.e. with sexual stimulation, it restores impaired erectile function by increasing blood flow to the penis. The physiological mechanism responsible for the erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. Nitric oxide then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation in the corpus cavernosum and allowing inflow of blood. Sildenafil is a potent and selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) in the corpus cavernosum, where PDE5 is responsible for degradation of cGMP. Sildenafil has a peripheral site of action on erections. Sildenafil has no direct relaxant effect on isolated human corpus cavernosum but potently enhances the relaxant effect of NO on this tissue. When the NO/cGMP pathway is activated, as occurs with sexual stimulation, inhibition of PDE5 by sildenafil results in increased corpus cavernosum levels of cGMP. Therefore sexual stimulation is required in order for sildenafil to produce its intended beneficial pharmacological effects. Moreover, apart from the presence of PDE5 in the corpus cavernosum of the penis, PDE5 is also present in the pulmonary vasculature. Sildenafil, therefore, increases cGMP within pulmonary vascular smooth muscle cells resulting in relaxation. In patients with pulmonary arterial hypertension, this can lead to vasodilation of the pulmonary vascular bed and, to a lesser degree, vasodilatation in the systemic circulation.
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By diminishing the effect of PDE5, sildenafil facilitates the effect of nitric oxide during sexual stimulation; cGMP levels increase, smooth muscle relaxes, and blood flows into the corpus cavernosum, producing an erection. Without sexual stimulation, sildenafil has no effect on erections.
It has been extensively demonstrated that hydrogen sulfide (H2S) is implicated is several physiological and pathological conditions. In particular, it has been shown that H2S causes relaxation in human penile tissues and inhibits phosphodiesterase (PDE) activity in vessels. Beside sildenafil increases H2S generation in human bladder and tadalafil in myocardial tissues. Therefore, /the/ aim /of the study/ was to demonstrate the link between H2S and PDE-5 in mice corpus cavernosum tissues. ... The effects of sildenafil (10 uM, 0.5 hr); PDE-5 inhibitor, on H2S production as well as the H2S -induced relaxations in mice penile tissues /was investigated/. Penile tissues from CD1 mouse corpus cavernosum (MCC) were used. Functional studies were performed by myograph in Krebs solution. Western blot analysis was performed in order to evaluate CBS and CSE expression and methylene blue assay for measurement of H2S levels. In order to investigate functional significance of H2S on sildenafil-induced augmentation of endothelial relaxation in MCC the sildenafil effect was evaluated on acetylcholine (ACh), L-cysteine and NaHS-induced relaxations in presence or not of CSE enzyme inhibitor PPG (10 uM, 0.5 hr). In order to achieve this issue the H2S production in MCC tissues was also evaluated by incubating the penile tissue with sildenafil in presence or absence of the CSE inhibitor PPG (10 uM, 0.5 hr) Both CBS and CSE were expressed in MCC and the enzymes efficiently converted L-cysteine into H2S. Further /it was shown/ that sildenafil caused a significant increase in H2S production and this augmentation was reversed by CSE inhibition. /It was/ found that sildenafil induced an increase in both ACh and L-cysteine-induced relaxations and these augmentations reversed by CSE inhibitor PPG in MCC pre-contracted with phenylephrine (3.10-5M). Beside sildenafil did not significantly increase the NaHS -induced relaxations. Therefore /it was/ suggested that both gaseous transmitters NO and H2S affect sildenafil action. In particular ... results demonstrate that sildenafil effect is partially mediated by H2S pathway. Thus, H2S signaling may represent a new mechanism involved in the effect of sildenafil on erectile dysfunction.
Sildenafil citrate (Viagra), a cGMP-selective phosphodiesterase (PDE) inhibitor, is widely used to treat erectile dysfunction and pulmonary arterial hypertension. In contrast to its well established action on erectile dysfunction, little is known on the action of sildenafil on cGMP/cAMP signaling and testicular steroidogenesis. This study was designed to assess the effects of prolonged sildenafil treatment on NO synthase-dependent signaling and steroidogenic function of rat Leydig cells. Male adult rats were treated with Viagra (1.25 mg/kg body wt) daily for 30 days. /Studies indicate/, serum testosterone and ex vivo testosterone production significantly increased in sildenafil-treated animals. Human chorionic gonadotropin-stimulated testosterone production and cAMP accumulation were also significantly higher in Leydig cells obtained from sildenafil-treated rats. The expression of soluble guanylyl cyclase (GUCY1) subunits (Gucy1a1, Gucy1b1) significantly increased; cAMP-specific Pde4a, cGMP-specific Pde6c, and dual Pde1c and Nos2 were inhibited and expression of Nos3, protein kinase G1 (Pkg1), and Pde5 remained unchanged. Treatment of purified Leydig cells with NO donor caused a dose-dependent increase in both testosterone and cGMP production. Testosterone and cGMP production was significantly higher in Leydig cells obtained from sildenafil-treated animals. The stimulatory effect of NO donor was significantly enhanced by saturating concentrations of hCG in both Leydig cells obtained from control and sildenafil-treated animals. Occurrence of mature steroidogenic acute regulatory protein also increased in sildenafil treated animals in accord with increased cAMP and cGMP production. In summary, inhibition of PDE activity during prolonged sildenafil treatment increased serum testosterone level and Leydig cells' steroidogenic capacity by coordinated stimulatory action on cAMP and cGMP signaling pathway.

Absorption Distribution and Excretion

Sildenafil is known to be quickly absorbed, with maximum plasma concentrations being observed within 30-120 minutes (with a median of 60 minutes) of oral administration in a fasting patient. Moreover, the mean absolute bioavailability observed for sildenafil is about 41% (from a range of 25-63%). In particular, after oral three times a day dosing of sildenafil, the AUC and Cmax increase in proportion with dose over the recommended dosage range of 25-100 mg. When used in pulmonary arterial hypertension patients, however, the oral bioavailability of sildenafil after a dosing regimen of 80 mg three times a day, was on average 43% greater than compared to the lower doses. Finally, if sildenafil is administered orally with food, the rate of absorption is observed to be decreased with a mean delay in Tmax of about 60 minutes and a mean decrease in Cmax of approximately 29%. Regardless, the extent of absorption is not observed to be significantly affected as the recorded AUC decreased by only about 11 %.
After either oral or intravenous administration, sildenafil is excreted as metabolites predominantly in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose).
The mean steady-state volume of distribution documented for sildenafil is approximately 105 L - a value which suggests the medication undergoes distribution into the tissues.
The total body clearance documented for sildenafil is 41 L/h.
Sildenafil is rapidly and almost completely absorbed following oral administration. Bioequivalence has been established between the 20-mg tablet and the 10-mg/mL oral suspension when administered as a single oral dose of 20 mg. Although single-dose studies indicate that more than 90% of an oral sildenafil dose is absorbed from the GI tract, the drug undergoes extensive metabolism in the GI mucosa during absorption and on first pass through the liver, with only about 40% of a dose reaching systemic circulation unchanged. Pharmacokinetics of the drug (as determined by peak plasma concentrations or area under the plasma concentration-time curve (AUC)) are dose proportional over the single-dose range of 1.25-200 mg. Peak plasma concentrations of sildenafil and its active N-desmethyl metabolite are achieved within 30-120 (median: 60) minutes following oral administration in fasting adults.
Sildenafil appears to be widely distributed in the body, with a reported volume of distribution at steady state averaging 105 L. It is not known whether sildenafil is distributed into milk. Sildenafil and its major circulating N-desmethyl metabolite are each approximately 96% bound to plasma proteins; protein binding reportedly is independent of plasma concentration over the range of 0.01-10 ug/mL. Plasma protein binding of the drug in geriatric adults older than 65 years of age is slightly greater (97%) than that observed in individuals younger than 45 years of age (96%). Sildenafil is distributed to a limited extent in semen following oral administration, with less than 0.001% of a single dose appearing in semen 90 minutes after dosing in healthy individuals Such concentrations are unlikely to cause any effects in sexual partners exposed to the semen.
Sildenafil is eliminated mainly in the feces as metabolites. In healthy adults and those with erectile dysfunction, approximately 80% of an oral dose is excreted as metabolites in feces and 13% is excreted in urine.
In volunteers with mild (CLcr=50-80 mL/min) and moderate (CLcr=30-49 mL/min) renal impairment, the pharmacokinetics of a single oral dose of Viagra (50 mg) were not altered. In volunteers with severe (CLcr=<30 mL/min) renal impairment, sildenafil clearance was reduced, resulting in approximately doubling of AUC and Cmax compared to age-matched volunteers with no renal impairment.
For more Absorption, Distribution and Excretion (Complete) data for SILDENAFIL (10 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of sildenafil is facilitated primarily by the CYP3A4 hepatic microsomal isoenzymes and to a minor extent, via the CYP2C9 hepatic isoenzymes. The predominant circulating metabolite results from the N-demethylation of sildenafil. This particular resultant metabolite possesses a phosphodiesterase selectivity that is similar to the parent sildenafil molecule and a corresponding in vitro potency for PDE5 that is approximately 50% that of the parent drug. Moreover, plasma concentrations of the metabolite are about 40% of those recorded for sildenafil, a percentage that accounts for about 20% of sildenafil’s pharmacologic effects. This primary N-desmethyl metabolite of sildenafil also undergoes further metabolism, with a terminal half-life of about 4 hours. In patients with pulmonary arterial hypertension, plasma concentrations of the primary N-desmethyl metabolite are about 72% those of the original parent sildenafil molecule after a regimen of 20 mg three times a day - which is consequently responsible for about a 36% contribution to sildenafil’s overall pharmacological effects.
Sildenafil is cleared predominantly by the CYP3A4 (major route) and CYP2C9 (minor route) hepatic microsomal isoenzymes. The major circulating metabolite results from N-desmethylation of sildenafil, and is itself further metabolized. This metabolite has a phosphodiesterase (PDE) selectivity profile similar to sildenafil and an in vitro potency for phosphodiesterase type 5 (PDE-5) approximately 50% of the parent drug. Plasma concentrations of this metabolite are approximately 40% of those seen for sildenafil, so that the metabolite accounts for about 20% of sildenafil's pharmacologic effects.
Pharmacokinetics were studied in mouse, rat, rabbit, dog and man after single intravenous and/or oral doses of sildenafil or (14)C-sildenafil (Viagra). .... Five principal pathways of metabolism in all species were piperazine N-demethylation, pyrazole N-demethylation, loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation), oxidation of the piperazine ring and aliphatic hydroxylation. Additional metabolites arose through combinations of these pathways. Sildenafil was the major component detected in human plasma. Following oral doses, AUC (infinity) for the piperazine N-desmethyl and piperazine N,N'-desethyl metabolites were 55 and 27% that of parent compound respectively.
Sildenafil is eliminated mainly in the feces as metabolites. In healthy adults and those with erectile dysfunction, approximately 80% of an oral dose is excreted as metabolites in feces and 13% is excreted in urine. In feces, the N-dealkylated, hydroxylated, N-demethylated, and N-dealkylated/demethylated metabolites of sildenafil comprise about 22, 13, 3, and 3% of total fecal excretion. In healthy individuals, sildenafil is excreted in urine mainly as the hydroxylated metabolite, with this metabolite representing about 41% of total urinary excretion of the drug.
/Sprague Dawley rats (10/sex/dose) were administered 10, 45 or 200 mg/kg/day of sildenafil for 1 month by oral gavage./ Plasma concentrations of sildenafil were higher in females than in males, while concentrations of the metabolite, UK-103,320, were higher in males than in females. As a result, females were exposed predominantly to the unchanged drug and males to an almost equal balance of drug and metabolite. These data indicate that N-demethylation of sildenafil to UK-103,320 is an important route of sildenafil biotransformation in male rats. Concentrations of UK-95,340 were generally below the limit of determination (30 ng/mL). ... /From table/
Sildenafil appears to be completely metabolized in the liver to up to 16 metabolites, most of which represent only a small fraction of a dose; little or no unchanged drug is detectable in urine or feces following oral or IV administration. Sildenafil is metabolized principally via hepatic cytochrome P-450 (CYP) microsomal isoenzymes 3A4 (major route) and 2C9 (minor route), and potent inhibitors of CYP3A4 can substantially reduce sildenafil clearance. Hepatic metabolism of sildenafil is complex, generally involving the piperazine ring, N,N-de-ethylation (ring opening) or N-demethylation of the piperazine ring and aliphatic hydroxylation; the drug and its metabolites do not appear to undergo conjugation. The N-demethylated metabolite, the major circulating metabolite, has a phosphodiesterase selectivity profile similar to that of sildenafil and an in vitro potency for PDE type 5 of approximately 50% of the parent drug. The N-demethylated metabolite is further metabolized to an N-dealkylated N,N-de-ethylated) metabolite. The drug also undergoes N-dealkylation followed by N-demethylation of the piperazine ring.

Associated Chemicals

Sildenafil citrate; 171599-83-0

Wikipedia

Sildenafil

Drug Warnings

Administration of Viagra with nitric oxide donors such as organic nitrates or organic nitrites in any form is contraindicated. Consistent with its known effects on the nitric oxide/cGMP pathway, Viagra was shown to potentiate the hypotensive effects of nitrates.
Serious cardiovascular, cerebrovascular, and vascular events, including myocardial infarction, sudden cardiac death, ventricular arrhythmia, cerebrovascular hemorrhage, transient ischemic attack, hypertension, subarachnoid and intracerebral hemorrhages, and pulmonary hemorrhage have been reported post-marketing in temporal association with the use of Viagra. Most, but not all, of these patients had preexisting cardiovascular risk factors. Many of these events were reported to occur during or shortly after sexual activity, and a few were reported to occur shortly after the use of Viagra without sexual activity. Others were reported to have occurred hours to days after the use of Viagra and sexual activity. It is not possible to determine whether these events are related directly to Viagra, to sexual activity, to the patient's underlying cardiovascular disease, to a combination of these factors, or to other factors.
Prolonged erection greater than 4 hours and priapism (painful erections greater than 6 hours in duration) have been reported infrequently since market approval of Viagra. In the event of an erection that persists longer than 4 hours, the patient should seek immediate medical assistance. If priapism is not treated immediately, penile tissue damage and permanent loss of potency could result.
Angina pectoris, AV block, tachycardia, palpitation, myocardial ischemia and infarction, sudden cardiac death, chest pain, cerebral thrombosis, cerebrovascular hemorrhage (e.g., subarachnoid, intracerebral hemorrhage), transient ischemic attack, stroke (e.g., hemorrhagic or brainstem), cardiac or cardiopulmonary arrest, coronary artery disease, heart failure, electrocardiographic (ECG) abnormalities including ventricular arrhythmia (e.g., tachycardia, premature complexes) or Q-wave abnormalities (without myocardial infarction), hypertension, edema (including facial and peripheral), shock, and cardiomyopathy also have occurred in less than 2% of patients with erectile dysfunction receiving sildenafil in controlled clinical trials and in postmarketing surveillance, but have not been directly attributed to the drug. The incidence of myocardial infarction or stroke was similar in patients receiving sildenafil for the treatment of erectile dysfunction or placebo, and most cases occurred within a few hours to days after a sildenafil dose or placebo. Most patients experiencing serious adverse cardiovascular effects had preexisting cardiovascular risk factors, and many of these effects were reported to occur shortly after taking sildenafil, either with or without sexual activity. In at least one patient with hypertrophic cardiomyopathy, decreased blood pressure, marked reductions in ventricular dimensions, increased ejection fraction and subaortic gradient at rest, ventricular premature complexes, and unsustained ventricular tachycardia occurred following sildenafil administration for the treatment of erectile dysfunction.
For more Drug Warnings (Complete) data for SILDENAFIL (32 total), please visit the HSDB record page.

Biological Half Life

The terminal phase half-life observed for sildenafil is approximately 3 to 5 hours.
Plasma sildenafil concentrations appear to decline in a biphasic manner following oral administration, with a terminal elimination half-life of about 4 hours (range: 3-5 hours).
High clearance was the principal determinant of short elimination half-lives in rodents (0.4-1.3 hr), whereas moderate clearance in dog and man resulted in longer half-lives (6.1 and 3.7 hr respectively).

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Drugs used in erectile dysfunction -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Pharmaceuticals

Methods of Manufacturing

Preparation: A. S. Bell et al., European Patent Office patent 463756; eidem, United States of America patent 5250534 (1992, 1993 both to Pfizer)

General Manufacturing Information

The target protein of the drug is phosphodiesterase 5 (PDE5), which is an intracellular cGMP regulator. The drug initially was intended to treat hypertension and angina but showed disappointing early clinical results. Follow-up research showed sildenafil citrate-mediated inhibition of PDE5 enhanced the relaxation of the corpus cavernosal smooth muscle and could be used in the treatment of erectile dysfunction. /Sildenafil citrate/

Analytic Laboratory Methods

In this work, a highly sensitive and selective biomimetic electrochemical sensor for sildenafil in herbal sexual health products was prepared. Reduced graphene oxide (RGO), a novel highly conductive material was used to modify glassy carbon electrode (GCE) through layer-by-layer (LBL) self-assembly. The conductive molecularly imprinted films were constructed on the functional electrode surface using sildenafil as template molecules, p-phenylenediamine (p-PD) as functional monomers. The obtained molecularly imprinted electrochemical sensor (MIES) was successfully used to detect sildenafil in herbal sexual health products. The limit of detection (LOD) was 6.2 nmol L(-1). The recoveries for the spiked sildenafil contents were in the range of 92.34-97.71% with the RSD < 2.31%. The selective efficiencies for Sildenafil and other structurally related analogues only slightly varied from 0.93 to 1.09.
... Amberlite XAD-1180 resin is used for on-line surfactant-mediated pre-concentration of sildenafil as a prior step for its fluorescent detection. In order to activate the column for sildenafil pre-concentration, the cationic surfactant (hexadecyltrimethylammoniunm bromide, HTAB) is adsorbed onto the resin. In these conditions, sildenafil is retained by HTAB-resin and then it is eluted with ethanol and analyzed by spectrofluorimetry. Drug-surfactant association produces a considerable fluorescence enhancement, increasing considerably the sensitivity of detection. Therefore, sildenafil can be pre-concentrated and quantitatively determined, with a detection limit of 0.2 ng mL(-1). The proposed method was successfully applied to the analysis of bulk drug, ... tablets, and local herbal medicine.
The present work demonstrates the utility of the functionalized carbon nanotubes, poly(4-aminobenzene sulfonic acid) (PABS) grafted multiwalled carbon nanotubes, MWNT-g-PABS, as an electrode modifier towards achieving ultrasensitive detection of a model drug, sildenafil citrate (SC). PABS units in MWNT-g-PABS interact with SC, pre-concentrate and accumulate at the surface. The electron transduction from SC to electrode is augmented via MWNT-g-PABS. As a result, the MWNT-g-PABS modified electrode exhibited ultrasensitive (57.7 uA/nM) and selective detection of SC with a detection limit of 4.7 pM. /Sildenafil citrate/
This paper describes an analytical method for qualitative and quantitative screening of sildenafil, vardenafil, tadalafil and 11 of their designer analogs in illegal erectile dysfunction products by high-performance liquid chromatography with UV detection (HPLC-UV). Sildenafil served as a single external standard for both identification and quantification of all analytes. Relative retentions and reference UV spectra were used for qualitative, and correction factors for quantitative analyses, respectively. The separation was performed on a Kinetex C18 reverse-phased column at 25 °C using gradient elution. Mobile phase A consisted of 200mM ammonium acetate solution while mobile phase B was a 1:1 (v/v) mixture of methanol and acetonitrile with a flow rate of 0.5 mL/min and injection volume of 5 uL. Detection wavelength was set to 290nm.

Clinical Laboratory Methods

A novel method which involved dispersive liquid-liquid microextraction (DLLME)-back extraction based on ionic liquid (IL) was developed for the determination of three phosphodiesterase-5 (PDE-5) inhibitors, sildenafil (SD), vardenafil (VD) and aildenafil (AD), in human plasma. ... This method was applied for the determination of PDE-5 inhibitors in human plasma with satisfactory LODs (limits of detection) of 0.92ngmL(-1), 1.19ngmL(-1) and 2.69ngmL(-1) for VD, SD and AD, respectively.
Phosphodiesterase type 5 inhibitors such as sildenafil, vardenafil, and tadalafil are a class of drugs used primarily in the treatment of erectile dysfunction. Sildenafil and tadalafil are also approved for the treatment of pulmonary hypertension. The aim of this study was to develop and validate a procedure for the detection and quantification of these 3 drugs and some of their metabolites in human blood plasma. ... After liquid-liquid extraction of 0.5 mL of blood plasma using diethyl ether-ethyl acetate (1:1), the analytes sildenafil, norsildenafil, vardenafil, norvardenafil, and tadalafil were separated using a Shimadzu Prominence High-Performance Liquid Chromatography System (C18 separation column, gradient elution, and a total flow of 0.5 mL/min). They were detected using an AB Sciex 3200 Q-Trap LC-MS-MS System (electrospray ionization and multiple reaction monitoring mode). ... The assay was found to be selective for the tested compounds. It was linear from 5 to 1000 ng/mL for sildenafil, from 2 to 700 ng/mL for norsildenafil, from 0.5 to 350 ng/mL for vardenafil, from 0.5 to 200 ng/mL for norvardenafil, and from 5 to 1000 ng/mL for tadalafil. The recoveries were generally more than 50%. Matrix effects were not observed. Accuracy, repeatability, and intermediate precision were within the required limits (<15% or <20% near the limit of quantification).
... Amberlite XAD-1180 resin is used for on-line surfactant-mediated pre-concentration of sildenafil as a prior step for its fluorescent detection. In order to activate the column for sildenafil pre-concentration, the cationic surfactant (hexadecyltrimethylammoniunm bromide, HTAB) is adsorbed onto the resin. In these conditions, sildenafil is retained by HTAB-resin and then it is eluted with ethanol and analyzed by spectrofluorimetry. Drug-surfactant association produces a considerable fluorescence enhancement, increasing considerably the sensitivity of detection. Therefore, sildenafil can be pre-concentrated and quantitatively determined, with a detection limit of 0.2 ng mL(-1). The proposed method was successfully applied to the analysis of ... human urine ... .

Storage Conditions

Sildenafil powder for oral suspension should be stored below 30 °C in its original package to protect the drug from moisture. Reconstituted sildenafil oral suspension should be stored below 30 °C or in a refrigerator at 2-8 °C; the suspension should not be frozen.
Commercially available sildenafil citrate injection should be stored at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C.
Commercially available sildenafil citrate tablets should be stored at 25 °C, but may be exposed to 15-30 °C.
Keep container tightly closed in a dry and well-ventilated place. /Sildenafil citrate/

Interactions

Sildenafil and other phosphodiesterase (PDE) type 5 inhibitors (e.g., tadalafil, vardenafil) profoundly potentiate the vasodilatory effects (e.g., a systolic blood pressure reduction exceeding 25 mm Hg with sildenafil) of organic nitrates and nitrites (e.g., nitroglycerin, isosorbide dinitrate), and potentially life-threatening hypotension and/or hemodynamic compromise can result. Nitrates and nitrites promote the formation of cyclic guanosine monophosphate (cGMP) by stimulating guanylate cyclase, and PDE type 5 inhibitors (e.g., sildenafil, tadalafil, vardenafil) act to decrease the degradation of cGMP via phosphodiesterase (PDE) type 5 by inhibiting this enzyme, resulting in increased accumulation of cGMP and more pronounced smooth muscle relaxation and vasodilation than with either PDE type 5 inhibitors or nitrates/nitrites alone. This interaction probably occurs with any organic nitrate, nitrite, or nitric oxide donor (e.g., nitroprusside) regardless of their predominant hemodynamic site of action.
PDE type 5 inhibitors /including sildenafil/ also may potentiate the hypotensive effects of inhaled nitrites (e.g., amyl or butyl nitrite, sometimes referred to as poppers), which may be misused (recreational use) during sexual activity for purported effects in enhancing the sexual experience. Because these agents are used recreationally, patients may be unaware of their pharmacologic effects and potential risks and may not report their use to clinicians. Concurrent use of PDE type 5 inhibitors with poppers, which dilate blood vessels with a rapid onset of action, could result in sudden and marked blood pressure reduction and potentially serious or even fatal effects. Interactions with organic nitrates and nitrites may be even more pronounced in patients who also are taking certain HIV protease inhibitors concomitantly. Homosexual males may be at particular risk because of the greater likelihood of recreational inhaled nitrite use and antiretroviral therapy in this population.
Combination antiretroviral therapy usually includes one or more HIV protease inhibitors that are inhibitors of CYP3A4 and/or CYP2C9, and the possibility for an interaction with sildenafil clearance resulting in an increased likelihood of sildenafil-associated adverse effects such as headache, flushing, visual changes, priapism, and possibly hypotension and syncope exists. Patients should inform their clinician if they are taking antiretroviral therapy.
Sildenafil potentiates the hypotensive effect of nitrates /including nitroglycerin/; concomitant use is contraindicated.
For more Interactions (Complete) data for SILDENAFIL (23 total), please visit the HSDB record page.

Stability Shelf Life

Reconstituted sildenafil oral suspension is stable for 30 days when stored as directed; any remaining suspension should be discarded after that time.
Commercially available sildenafil citrate tablets ... has an expiration date of 24 months after the date of manufacture when stored as directed.
Boolell M, Allen MJ, Ballard SA, Gepi-Attee S, Muirhead GJ, Naylor AM, Osterloh IH, Gingell C: Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. Int J Impot Res. 1996 Jun;8(2):47-52. [PMID:8858389]
Cheitlin MD, Hutter AM Jr, Brindis RG, Ganz P, Kaul S, Russell RO Jr, Zusman RM: ACC/AHA expert consensus document. Use of sildenafil (Viagra) in patients with cardiovascular disease. American College of Cardiology/American Heart Association. J Am Coll Cardiol. 1999 Jan;33(1):273-82. [PMID:9935041]
Fries R, Shariat K, von Wilmowsky H, Bohm M: Sildenafil in the treatment of Raynaud's phenomenon resistant to vasodilatory therapy. Circulation. 2005 Nov 8;112(19):2980-5. [PMID:16275885]
Unegbu C, Noje C, Coulson JD, Segal JB, Romer L: Pulmonary Hypertension Therapy and a Systematic Review of Efficacy and Safety of PDE-5 Inhibitors. Pediatrics. 2017 Mar;139(3). pii: peds.2016-1450. doi: 10.1542/peds.2016-1450. [PMID:28235796]
Gong B, Ma M, Xie W, Yang X, Huang Y, Sun T, Luo Y, Huang J: Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis. Int Urol Nephrol. 2017 Oct;49(10):1731-1740. doi: 10.1007/s11255-017-1644-5. Epub 2017 Jul 24. [PMID:28741090]
Nichols DJ, Muirhead GJ, Harness JA: Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. Br J Clin Pharmacol. 2002;53 Suppl 1:5S-12S. [PMID:11879254]
Goldstein I, Burnett AL, Rosen RC, Park PW, Stecher VJ: The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. Sex Med Rev. 2019 Jan;7(1):115-128. doi: 10.1016/j.sxmr.2018.06.005. Epub 2018 Oct 6. [PMID:30301707]
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